1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-benzyl-N'-(2-naphthalen-2-yloxyacetyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-23(17-32-22-12-10-19-8-4-5-9-20(19)14-22)26-27-25(31)21-11-13-24(30)28(16-21)15-18-6-2-1-3-7-18/h1-14,16H,15,17H2,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAIEEVJRSNZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, particularly the presence of a naphthalenic moiety and a hydrazide functional group, contribute significantly to its biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C25H21N3O3, with a molecular weight of approximately 411.5 g/mol. The compound features a dihydropyridine core that is known for its diverse biological activities. Key functional groups include:
- Benzyl group : Enhances lipophilicity and may influence receptor interactions.
- Naphthoyl moiety : Imparts potential for electrophilic aromatic substitution reactions.
- Hydrazide group : Capable of forming various derivatives through condensation reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The dihydropyridine structure is associated with calcium channel modulation, which can affect cell proliferation and apoptosis in cancer cells.
- Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogens:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing inhibitory effects comparable to standard antibiotics.
- Research Findings : A study reported that the compound exhibited a minimum inhibitory concentration (MIC) value indicating effective antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy:
- Inflammation Pathways : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Experimental Evidence : Animal models have shown that administration of this compound reduces inflammation markers in tissues affected by induced inflammatory conditions.
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| 1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo... | Yes | Yes | |
| 1-benzyl-N'-(2-(ethoxy)acetyl)-6-oxo... | Moderate | Moderate | |
| 1-benzyl-N'-(2-(phenoxy)acetyl)-6-oxo... | Yes | Low |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-benzyl-N'-(2-(naphthalen-2-yloxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide and analogous compounds:
Structural and Functional Analysis:
Core Heterocycle: Dihydropyridine vs. Dihydropyridazine: The target compound’s dihydropyridine core (six-membered ring with one nitrogen) offers greater aromaticity compared to dihydropyridazine analogs (six-membered ring with two adjacent nitrogens, e.g., ). Dihydropyrimidine Derivatives: Compounds like the Raltegravir analog () feature a pyrimidine core, which enhances hydrogen-bonding capacity and is common in antiviral agents.
Substituent Effects: Naphthalenyl vs. Electron-Withdrawing Groups: The 4-chlorobenzyl and trifluoromethyl groups in enhance electrophilicity, making the compound more reactive in substitution reactions or enzyme inhibition.
Carbohydrazide Moieties :
- The carbohydrazide group in the target compound and analogs (e.g., ) serves as a versatile ligand for metal coordination, critical for catalytic applications. In contrast, ester or oxadiazole groups () may prioritize hydrolytic stability or target-specific interactions.
Biological and Catalytic Implications :
- The target compound’s naphthalenyloxy group may enhance π-stacking in enzyme active sites or catalytic substrates, whereas chlorinated analogs () could exhibit stronger binding to hydrophobic pockets.
- Pyridazine-based carbohydrazides () may undergo tautomerization, altering their reactivity in catalytic cycles compared to the more stable dihydropyridine system.
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D conformation, particularly for dihydropyridine ring puckering and hydrogen-bonding networks (). Validate refinement with R-factor thresholds (<5% for high-resolution data) .
How can molecular docking studies predict the biological activity of this compound against enzymatic targets?
Advanced Research Question
- Target Selection : Prioritize enzymes with structural homology to known targets of dihydropyridine-carbohydrazides, such as glucosamine-6-phosphate synthase ().
- Methodology :
- Use Gaussian 09W or AutoDock for energy minimization and docking simulations.
- Analyze binding affinities (ΔG values) and key interactions (e.g., hydrogen bonds with catalytic residues, π-π stacking with aromatic moieties).
- Validate predictions with in vitro enzymatic assays (e.g., IC₅₀ determination) .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Assay Variability : Compare experimental conditions (e.g., cell lines, incubation times). For instance, and report differing antimicrobial potencies due to bacterial strain specificity.
- Orthogonal Assays : Confirm activity using multiple methods (e.g., MIC assays and time-kill curves for antimicrobial studies).
- Structural Analogues : Benchmark against derivatives (e.g., naphthalenyl vs. benzothiazole substituents) to identify structure-activity relationships (SAR) .
What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?
Advanced Research Question
- Target Identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins.
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with purified enzymes (e.g., kinases, synthases).
- Pathway Analysis : Employ transcriptomics (RNA-seq) or proteomics (LC-MS) to map affected pathways (e.g., oxidative stress or cell cycle arrest) .
How can computational modeling improve the design of derivatives with enhanced stability or bioavailability?
Advanced Research Question
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity (e.g., susceptibility to hydrolysis at the hydrazide group).
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water interactions with the naphthalenyloxy moiety) to optimize logP values for membrane permeability.
- ADMET Prediction : Use tools like SwissADME to forecast metabolic stability and toxicity risks .
What experimental approaches are suitable for assessing the compound’s stability under physiological conditions?
Advanced Research Question
- Stress Testing : Expose the compound to varying pH (1–10), temperatures (25–50°C), and light conditions. Monitor degradation via HPLC ().
- Plasma Stability : Incubate with human plasma and quantify parent compound remaining via LC-MS.
- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
